molecular formula C10H7F3O2 B1390880 8-(Trifluoromethyl)chroman-4-one CAS No. 890839-66-4

8-(Trifluoromethyl)chroman-4-one

Cat. No.: B1390880
CAS No.: 890839-66-4
M. Wt: 216.16 g/mol
InChI Key: OQGMJRUOBDTBBF-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)chroman-4-one is a compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group at the 8th position of the chroman-4-one structure. Chromanones are significant due to their diverse biological and pharmaceutical activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-hydroxyacetophenone with trifluoromethyl benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid . The reaction conditions often include heating and the use of solvents like ethanol or acetic acid.

Industrial Production Methods: Industrial production of 8-(Trifluoromethyl)chroman-4-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 8-(Trifluoromethyl)chroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted chromanones, chroman-4-ols, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-(Trifluoromethyl)chroman-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Phenylchroman-4-one
  • 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one
  • Flavanones and Isoflavones

Uniqueness: 8-(Trifluoromethyl)chroman-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Properties

IUPAC Name

8-(trifluoromethyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)7-3-1-2-6-8(14)4-5-15-9(6)7/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGMJRUOBDTBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00655175
Record name 8-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890839-66-4
Record name 8-(Trifluoromethyl)-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00655175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Example 18A (24.1 g, 103 mmol) and sulfuric acid (12 mL, 225 mmol) in trifluoroacetic acid (200 mL) was stirred at room temperature for 3 days. The reaction mixture was poured into ice-water and extracted with dichloromethane (2×200 mL). The organic layers were combined, washed with a saturated aqueous NaHCO3 solution (200 mL), dried (MgSO4), filtered, and concentrated. Silica gel chromatography (15% EtOAc/hexanes) gave the title compound (7.21 g, 33.4 mmol, 32%). MS (DCI/NH3) m/z 216 (M+NH4—H2O)+.
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
8-(Trifluoromethyl)chroman-4-one

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